N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide
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Overview
Description
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[43113,8]undecane-3-carboxamide is a complex organic compound with a unique structure that combines a tricyclic undecane core with a sulfamoylphenyl and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Undecane Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.
Introduction of the Sulfamoylphenyl Group:
Attachment of the Methylpyrimidinyl Group: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyrimidinyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl or pyrimidinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups onto the phenyl ring or the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[431
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl or pyrimidinyl groups are known to be active.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfamoyl and pyrimidinyl groups are known to interact with biological molecules, potentially inhibiting or modifying their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Letermovir: A compound with a similar sulfamoyl group used in antiviral treatments.
Other Sulfamoyl Compounds: Various other compounds containing the sulfamoyl group, which are known for their biological activity.
Uniqueness
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide is unique due to its combination of a tricyclic core with sulfamoyl and pyrimidinyl groups. This unique structure may confer specific properties, such as enhanced stability or reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-15-7-9-24-22(25-15)27-31(29,30)20-4-2-19(3-5-20)26-21(28)23-8-6-16-10-17(13-23)12-18(11-16)14-23/h2-5,7,9,16-18H,6,8,10-14H2,1H3,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVAQJHLGHBIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CCC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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